Cas no 1865723-93-8 (Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid)
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- 49826-60-0
- 1865723-93-8
- AT21006
- (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- EN300-26636030
- RAC-(1R,2R,4R)-5-OXOBICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
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- Inchi: 1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1
- InChI Key: VEIXZWOLIRWSDW-FSDSQADBSA-N
- SMILES: O=C1C[C@H]2CC[C@@H]1C[C@H]2C(=O)O
Computed Properties
- Exact Mass: 168.078644241g/mol
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 54.4Ų
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26636030-0.25g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 0.25g |
$623.0 | 2023-09-12 | |
| Enamine | EN300-26636030-1g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 1g |
$1256.0 | 2023-09-12 | |
| Enamine | EN300-26636030-5g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 5g |
$3645.0 | 2023-09-12 | |
| Enamine | EN300-26636030-10g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 10g |
$5405.0 | 2023-09-12 | |
| Enamine | EN300-26636030-0.05g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 0.05g |
$293.0 | 2023-09-12 | |
| Enamine | EN300-26636030-0.1g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 0.1g |
$437.0 | 2023-09-12 | |
| Enamine | EN300-26636030-0.5g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 0.5g |
$980.0 | 2023-09-12 | |
| Enamine | EN300-26636030-1.0g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 1g |
$1256.0 | 2023-05-30 | |
| Enamine | EN300-26636030-2.5g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 2.5g |
$2464.0 | 2023-09-12 | |
| Enamine | EN300-26636030-5.0g |
rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
1865723-93-8 | 95% | 5g |
$3645.0 | 2023-05-30 |
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Research Briefing on Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 1865723-93-8)
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 1865723-93-8) is a chiral bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its rigid bicyclo[2.2.2]octane core provides a stable three-dimensional framework that can be functionalized to interact with various biological targets. Researchers have explored its utility in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
One of the key advancements in the synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves asymmetric catalytic methods to achieve high enantiomeric purity. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enantioselective route using a chiral catalyst, yielding the target compound with >99% ee. This methodological improvement is critical for scaling up production and ensuring reproducibility in preclinical studies.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit promising activity against inflammatory pathways. Specifically, a derivative modified at the carboxylic acid moiety demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. These findings suggest potential applications in the development of anti-inflammatory drugs with improved selectivity profiles.
Further investigations into the mechanism of action revealed that the compound's bicyclic structure facilitates unique binding interactions with target proteins. Molecular docking studies indicate that the carbonyl group at the 5-position plays a crucial role in hydrogen bonding with active site residues, while the carboxylic acid group contributes to ionic interactions. This dual-mode binding is hypothesized to enhance both affinity and specificity.
Ongoing research is exploring the compound's utility in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, as evidenced by recent pharmacokinetic studies in rodent models, makes it a promising candidate for neurodegenerative disease therapeutics. Current efforts are focused on optimizing its physicochemical properties to improve bioavailability and reduce off-target effects.
In conclusion, Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid represents a valuable chemical entity with diverse applications in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated biological activity, positions it as a compelling starting point for the development of novel therapeutics. Future research directions include expanding structure-activity relationship studies and investigating its potential in combination therapies.
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